8-((1-((3-Methylbenzyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline
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Overview
Description
8-((1-((3-Methylbenzyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline is a complex organic compound that has garnered interest in various fields of scientific research This compound features a quinoline core, which is known for its diverse biological activities, linked to a pyrrolidine ring via an ether bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((1-((3-Methylbenzyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Ether Bond Formation: The quinoline core is linked to the pyrrolidine ring through an ether bond, which can be achieved using nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
8-((1-((3-Methylbenzyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
8-((1-((3-Methylbenzyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studies involving enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Its chemical properties make it useful in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 8-((1-((3-Methylbenzyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, while the sulfonyl group may interact with enzymes or receptors, modulating their activity. The pyrrolidine ring provides additional binding interactions, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine share the quinoline core and exhibit similar biological activities.
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-carboxylic acid and pyrrolidine-3-carboxylic acid have structural similarities and are used in various chemical and biological applications.
Sulfonyl Compounds: Sulfonylureas and sulfonamides are examples of compounds with sulfonyl groups that have significant pharmaceutical applications.
Uniqueness
What sets 8-((1-((3-Methylbenzyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline apart is the combination of these three functional groups in a single molecule, providing a unique set of chemical and biological properties that can be exploited for various applications.
Properties
IUPAC Name |
8-[1-[(3-methylphenyl)methylsulfonyl]pyrrolidin-3-yl]oxyquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-16-5-2-6-17(13-16)15-27(24,25)23-12-10-19(14-23)26-20-9-3-7-18-8-4-11-22-21(18)20/h2-9,11,13,19H,10,12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZCCYXHPDBAIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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